Methyl 3-chloroquinoline-5-carboxylate Methyl 3-chloroquinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2225879-42-3
VCID: VC11670547
InChI: InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3
SMILES: COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

Methyl 3-chloroquinoline-5-carboxylate

CAS No.: 2225879-42-3

Cat. No.: VC11670547

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloroquinoline-5-carboxylate - 2225879-42-3

Specification

CAS No. 2225879-42-3
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name methyl 3-chloroquinoline-5-carboxylate
Standard InChI InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3
Standard InChI Key AWQACRGMRLFBFW-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl
Canonical SMILES COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl

Introduction

Structural and Chemical Profile

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2225879-42-3
Molecular FormulaC11H8ClNO2\text{C}_{11}\text{H}_{8}\text{ClNO}_{2}
Molecular Weight221.64 g/mol
SMILESCOC(=O)C1=C2C=C(C=NC2=CC=C1)Cl
PubChem CID138106157

Synthesis and Regioselective Functionalization

Synthetic Routes

The synthesis of methyl 3-chloroquinoline-5-carboxylate typically involves multi-step reactions starting from quinoline or its derivatives. A regioselective approach ensures precise chlorination and esterification at the 3- and 5-positions, respectively. One plausible method involves:

  • Chlorination: Direct electrophilic substitution using chlorine gas or SOCl2\text{SOCl}_2 in the presence of a Lewis acid catalyst.

  • Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic or enzymatic conditions.

A patent detailing the synthesis of structurally analogous compounds (e.g., 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester) highlights the use of N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) as a catalyst for acyl chloride formation, followed by triethylamine-mediated esterification . While this method targets a thiophene derivative, similar strategies—such as controlled temperature regimes (0–5°C) and solvent selection (chloroform, methanol)—could be adapted for quinoline systems .

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-chlorination) and achieving high purity. Recrystallization from methanol-water mixtures, as described in the purification of related esters, improves yield and purity . For instance, a reported protocol for a thiophene analog achieved 91.6% yield and 97.2% purity after vacuum drying , suggesting comparable optimizations could apply to methyl 3-chloroquinoline-5-carboxylate.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks corresponding to the ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}) and C-Cl stretching (750cm1\sim 750 \, \text{cm}^{-1}) are expected.

  • NMR Spectroscopy: 1H^1\text{H} NMR would show signals for the methyl ester (δ3.9ppm\delta \sim 3.9 \, \text{ppm}) and aromatic protons, while 13C^{13}\text{C} NMR would confirm the carbonyl carbon (δ165ppm\delta \sim 165 \, \text{ppm}) .

CompoundActivity (IC50_{50}/MIC)Target Organisms/Cells
Methyl 3-chloroquinoline-5-carboxylate (hypothetical)N/AN/A
3-((1H-Benzoimidazol-2-ylthio)methyl)-2-chloroquinoline 0.5–32 μg/mLS. aureus, E. coli
5-Trifluoromethylpyrimidine derivative 0.35 μMA549 lung cancer cells

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for synthesizing:

  • Antimicrobial agents: Hybrid molecules combining quinoline and imidazole moieties .

  • Kinase inhibitors: Analogues targeting EGFR, VEGFR, and other oncogenic kinases .

Material Science

Quinoline derivatives are investigated as ligands in catalytic systems or fluorescent probes, though applications for this specific ester remain unexplored.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in microbial and cancer cells.

  • Derivatization: Explore substitutions at the 6- and 8-positions to enhance potency and selectivity.

  • Scale-Up Synthesis: Develop greener methodologies (e.g., flow chemistry) to improve yield and reduce waste.

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